molecular formula C19H15F3N4 B4394788 2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile

2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile

Cat. No.: B4394788
M. Wt: 356.3 g/mol
InChI Key: JMPOZCMZVCSXJO-UHFFFAOYSA-N
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Description

2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile is a complex organic compound that features a trifluorobutyl group attached to a pyrazole ring, which is further connected to a phenyl ring and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the trifluorobutyl group. This can be achieved using a Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane . The pyrazole ring is then synthesized and coupled with the trifluorobutyl group under controlled conditions. The phenyl ring and nicotinonitrile moiety are introduced in subsequent steps, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluorobutyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile is unique due to its combination of a trifluorobutyl group, pyrazole ring, and nicotinonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[3-[1-(4,4,4-trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4/c20-19(21,22)8-3-10-26-11-7-17(25-26)14-4-1-5-15(12-14)18-16(13-23)6-2-9-24-18/h1-2,4-7,9,11-12H,3,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPOZCMZVCSXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)C3=NN(C=C3)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile
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2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile
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2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile
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2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile
Reactant of Route 5
2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile
Reactant of Route 6
2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile

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